molecular formula C10H9N3 B189519 6-Phenylpyrimidin-4-amine CAS No. 3435-29-8

6-Phenylpyrimidin-4-amine

Cat. No.: B189519
CAS No.: 3435-29-8
M. Wt: 171.2 g/mol
InChI Key: NYXYYBHDSNBGOS-UHFFFAOYSA-N
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Description

6-Phenylpyrimidin-4-amine is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

There are several methods for the synthesis of pyrimidines. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .


Molecular Structure Analysis

Molecular modeling studies of 40 pyrimidine-4,6-diamine-based compounds by integrating docking, molecular dynamics, and three-dimensional structure–activity relationship (3D-QSAR) have been conducted . Molecular docking showed that K644, C694, F691, E692, N701, D829, and F830 are critical residues for the binding of ligands at the hydrophobic active site .


Chemical Reactions Analysis

A novel series of eleven 4- (4- (1 H -imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3- [4- (1 H -imidazol-1-yl) phenyl]prop-2-en-1-ones and evaluated for phosphodiesterase (PDE) inhibition and antimicrobial activities .


Physical And Chemical Properties Analysis

The physical properties of compounds are no less important than chemical composition as results obtained from authentic measurement data are able to provide detailed information about the compound . Several techniques have been used for years for this purpose but most of them are destructive in nature .

Scientific Research Applications

Synthesis and Pharmacological Screening

A study by Kumar, Drabu, and Shalini (2017) detailed the synthesis of 4,6-substituted di-(phenyl) pyrimidin-2-amines, including derivatives of 6-phenylpyrimidin-4-amine. These compounds were evaluated for anti-inflammatory activity, with two specific derivatives showing significant reduction in edema volume (Kumar, Drabu, & Shalini, 2017).

Anti-Cancer Activity

Toviwek et al. (2017) synthesized new 4-aryl-N-phenylpyrimidin-2-amines, including derivatives of this compound, and assessed their anti-cancer activity against non-small-cell lung carcinoma (NSCLC) cells. Compounds exhibited potent anti-cancer activity, with some demonstrating comparable effectiveness to the NSCLC drug Doxorubicin (Toviwek et al., 2017).

Reaction Mechanisms

Studies by Kroon and Plas (2010) explored the reaction mechanisms involving this compound. They investigated the occurrence of the SN(ANRORC)-mechanism in reactions involving 2-bromo-4-phenylpyrimidine and potassium amide in liquid ammonia, leading to the formation of 2-amino-4-phenylpyrimidine derivatives (Kroon & Plas, 2010).

Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives

Komkov et al. (2021) described a new route to synthesize 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives, starting from 6-(R-amino)-5-acetyl-4-methylsulfonyl-2-phenylpyrimidines. This work showcases the versatility of this compound derivatives in synthesizing complex heterocyclic structures (Komkov et al., 2021).

Crystal Structure Analysis

Jeon et al. (2015) conducted a study on the crystal structure of cyprodinil, a compound structurally related to this compound. This research provides insights into the molecular configuration and interactions in the crystal state, which is crucial for understanding the material properties of such compounds (Jeon et al., 2015).

Synthesis and Biological Evaluation as Anti-Cancer Agents

Lukasik et al. (2012) synthesized a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines, 4-indazolyl-N-phenylpyrimidin-2-amines, and N-phenyl-4-pyrazolo[3,4-b]pyridin-pyrimidin-2-amines, demonstrating their potent anti-proliferative and CDK9 inhibitory activities. This research underscores the therapeutic potential of this compound derivatives in cancer treatment (Lukasik et al., 2012).

Mechanism of Action

Target of Action

The primary target of 6-Phenylpyrimidin-4-amine is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor plays a crucial role in the nervous system, particularly in cognitive functions. Modulation of this receptor has potential therapeutic implications for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) at the M1 mAChR . Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric (primary) site where the endogenous ligand, acetylcholine, binds. The binding of this compound enhances the receptor’s response to acetylcholine .

Biochemical Pathways

The compound’s action affects several signaling pathways. It potentiates the effects of acetylcholine on pathways such as extracellular signal-regulated kinases 1/2 phosphorylation , inositol monophosphate (IP1) accumulation , and β-arrestin-2 recruitment . These pathways play key roles in various cellular processes, including cell proliferation, differentiation, and survival.

Result of Action

The action of this compound leads to potentiation of the M1 mAChR’s response to acetylcholine. This results in enhanced signaling through the aforementioned pathways, potentially leading to improved cognitive function . In addition, it has been shown to have anticancer activity against non-small cell lung cancer cells, specifically increasing monoubiquitinated PCNA (Ub-PCNA) levels and decreasing cell survival .

Safety and Hazards

The safety data sheet for 6-Chloro-N-pentylpyrimidin-4-amine, a related compound, indicates that it has Hazard Statements H302 - H318 and Precautionary Statements P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 .

Biochemical Analysis

Biochemical Properties

6-Phenylpyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions involves its binding to the M1 muscarinic acetylcholine receptors, where it acts as a positive allosteric modulator. This interaction enhances the affinity of the receptor for its endogenous ligand, acetylcholine, thereby potentiating its signaling pathways . Additionally, this compound has been shown to inhibit the activity of certain deubiquitinating enzymes, such as USP1/UAF1, which are involved in the regulation of DNA damage response . These interactions highlight the compound’s potential in modulating cellular processes and therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been observed to stabilize the TRPM4 channel in the plasma membrane, thereby influencing neuronal excitability and firing frequency . This stabilization is achieved through cholinergic stimulation, which increases intracellular calcium levels and enhances the channel’s activity. Furthermore, this compound has been implicated in modulating gene expression and cellular metabolism. For instance, it can induce changes in the expression of genes involved in the JAK/STAT and MAPK pathways, which are critical for cell signaling and metabolic regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding to the M1 muscarinic acetylcholine receptors, where it acts as a positive allosteric modulator. This binding enhances the receptor’s affinity for acetylcholine and potentiates its downstream signaling pathways . Additionally, this compound inhibits the activity of USP1/UAF1 deubiquitinating enzymes by binding to their active sites, thereby preventing the removal of ubiquitin from target proteins . These molecular interactions underscore the compound’s potential in modulating cellular processes and therapeutic applications.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can induce sustained changes in cellular function, particularly in neuronal cells, where it stabilizes the TRPM4 channel and enhances neuronal excitability . These findings suggest that the compound’s effects are both stable and long-lasting, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to enhance cognitive function and memory by modulating the activity of M1 muscarinic acetylcholine receptors . At higher doses, it can induce adverse effects, such as increased neuronal excitability and potential neurotoxicity . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and free radical scavenging . The compound can modulate the activity of enzymes involved in these pathways, such as cytochrome P450 enzymes, which are responsible for its metabolic activation and detoxification . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key regulatory enzymes in these pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters, which facilitate its uptake and accumulation in target tissues . Additionally, this compound can bind to plasma proteins, which influence its distribution and bioavailability within the body.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize to specific cellular compartments, such as the plasma membrane and peroxisomes . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its specific subcellular sites. The activity and function of this compound are influenced by its localization, as it interacts with specific biomolecules and enzymes within these compartments.

Properties

IUPAC Name

6-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXYYBHDSNBGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355799
Record name 6-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3435-29-8
Record name 6-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-chloropyrimidin-4-amine (0.32 g, 2.5 mmol), phenylboronic acid (0.38 g, 3.13 mmol), saturated aqueous sodium carbonate (0.80 g, 7.50 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.035 g, 0.05 mmol) were suspended in a mixture of dimethoxyethane (15 mL)/ethanol (2 mL)/water (2 mL). The mixture was heated in the microwave at 125° C. for 20 min then concentrated in vacuo. The residue was purified by column chromatography (10-60% ethyl acetate/hexanes) to afford 6-phenylpyrimidin-4-amine (167 mg, 0.98 mmol, 39% yield) as an off-white solid. MS (LC/MS) R.T.=0.99; [M+H]+=172.23.
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.035 g
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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